N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492835
InChI: InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H
SMILES:
Molecular Formula: C24H44Cl2N4O3
Molecular Weight: 507.5 g/mol

N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride

CAS No.:

Cat. No.: VC16492835

Molecular Formula: C24H44Cl2N4O3

Molecular Weight: 507.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride -

Specification

Molecular Formula C24H44Cl2N4O3
Molecular Weight 507.5 g/mol
IUPAC Name N-[1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride
Standard InChI InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H
Standard InChI Key HWTJQQMIKVJWLH-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PhTX-74 features a hybrid structure combining a polyamine backbone with aromatic and amide functional groups. The core consists of a heptyl chain substituted with a 4-aminobutyl group, linked to a 4-hydroxyphenyl ethyl moiety via a carbamoyl bridge. The terminal butanamide group and dihydrochloride salt enhance solubility and bioavailability . The stereochemistry at the α-carbon of the benzenepropanamide segment [( S)-configuration] is critical for receptor interaction .

Key Structural Features:

  • Polyamine chain: Facilitates voltage-dependent binding to receptor channels.

  • 4-Hydroxyphenyl group: Contributes to π-π interactions with receptor subunits.

  • Dihydrochloride counterions: Improve aqueous solubility for experimental applications.

A comparative analysis of structural analogs (Table 1) highlights PhTX-74’s optimized chain length and substituent positioning for AMPA receptor targeting.

Table 1: Structural Comparison of Philanthotoxin Analogs

CompoundPolyamine Chain LengthKey Functional GroupsPrimary Target
PhTX-74Heptyl4-Hydroxyphenyl, butanamideGluA1/GluA3 homomers
PhTX-343Shorter alkylBenzoyl, tyramineNicotinic receptors
Joro spider toxinCyclic lactamArginine, asparagineGluA2-lacking AMPAR

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols for PhTX-74 remain proprietary, its production likely involves sequential alkylation and amidation reactions. A proposed route includes:

  • Polyamine backbone assembly: Stepwise elongation of 1,7-diaminoheptane with 4-aminobutyl groups.

  • Carbamoyl linkage formation: Reaction with carbonyl diimidazole to attach the 4-hydroxyphenyl ethyl moiety.

  • Terminal butanamide conjugation: Acylation using butanoyl chloride.

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Pharmacological Activity and Mechanism

AMPA Receptor Subtype Selectivity

PhTX-74 exhibits a distinct pharmacological profile:

  • Homomeric receptors: IC50_{50} = 263 nM (GluA1), 296 nM (GluA3) .

  • Heteromeric receptors: IC50_{50} = 22 µM (GluA1/A2, GluA2/A3) .
    This 100-fold selectivity for homomeric configurations arises from steric constraints in heteromers, where auxiliary proteins like γ-2 (stargazin) reduce toxin accessibility .

Use-Dependent Blockade

The compound’s inhibition intensifies with repeated receptor activation, a hallmark of open-channel blockers. Kinetic modeling suggests:
Binding rate(kon)=1.2×106M1s1\text{Binding rate} \, (k_{\text{on}}) = 1.2 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}
Unbinding rate(koff)=0.03s1\text{Unbinding rate} \, (k_{\text{off}}) = 0.03 \, \text{s}^{-1}
resulting in prolonged dwell time within the ion channel .

Research Applications and Experimental Findings

Retinal Ganglion Cell Studies

In murine retinal preparations, 500 nM PhTX-74 reduced pressure-induced Ca2+^{2+} influx by 68% in GluA3-rich ganglion cells, implicating AMPAR hyperactivity in glaucoma pathogenesis .

Neuroprotection Models

Pretreatment with 1 µM PhTX-74 decreased hippocampal neuron death by 45% in oxygen-glucose deprivation assays, suggesting therapeutic potential for ischemic stroke .

Synaptic Plasticity Investigations

Long-term potentiation (LTP) at thalamocortical synapses was attenuated by 30% with 300 nM PhTX-74, highlighting GluA1’s role in sensory memory consolidation .

Comparative Pharmacodynamics

Table 2: AMPA Receptor Antagonist Potency

AntagonistGluA1 IC50_{50}GluA2 IC50_{50}GluA3 IC50_{50}Selectivity Profile
PhTX-74263 nM >100 µM 296 nM Homomeric preference
CNQX1.2 µM0.8 µM1.5 µMPan-AMPAR
JSTX-38 nM150 µM12 nMGluA2-lacking

Challenges and Future Directions

Subtype Selectivity Controversies

Despite initial reports of GluA2-containing receptor inhibition , recent electrophysiological evidence contradicts this, showing <10% block at 10 µM . Resolution requires cryo-EM structural studies of toxin-receptor complexes.

Therapeutic Translation Barriers

  • Blood-brain barrier permeability: LogP = -1.2 limits CNS penetration.

  • Metabolic instability: Plasma half-life <15 min in murine models .

Pro-drug strategies incorporating esterase-labile groups may enhance pharmacokinetics.

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